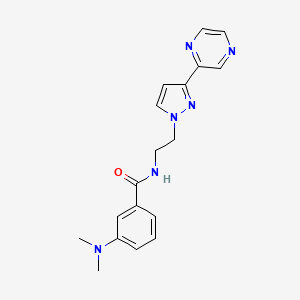

3-(dimethylamino)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

3-(dimethylamino)-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O/c1-23(2)15-5-3-4-14(12-15)18(25)21-9-11-24-10-6-16(22-24)17-13-19-7-8-20-17/h3-8,10,12-13H,9,11H2,1-2H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKYQLGYAXBMTOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazinyl-pyrazolyl ethyl intermediate, which is then coupled with the benzamide core. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound at a commercial scale.

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.

Scientific Research Applications

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The following sections detail its applications in various therapeutic areas.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of pyrazole have demonstrated submicromolar antiproliferative activity against various cancer cell lines, including:

- MCF-7 (breast cancer)

- HCT-116 (colon cancer)

- HepG-2 (liver cancer)

A study highlighted that certain pyrazole derivatives inhibit the mTORC1 pathway, crucial for cancer cell survival under stress conditions. The mechanism involves disrupting autophagic flux, leading to the accumulation of autophagic markers like LC3-II, which indicates potential for developing novel anticancer agents.

Case Study: mTORC1 Inhibition

A notable study demonstrated that specific pyrazole derivatives significantly reduced mTORC1 activity and increased basal autophagy levels. This disruption of autophagic flux under nutrient-deprived conditions suggests that these compounds could serve as effective autophagy modulators with potential anticancer applications.

Anti-inflammatory Effects

Compounds containing the pyrazole moiety have shown promising anti-inflammatory properties. They inhibit cyclooxygenase enzymes (COX-1 and COX-2), critical in the inflammatory response. Some studies report IC50 values in the nanomolar range for related compounds, indicating strong anti-inflammatory activity.

Antimicrobial Properties

The antimicrobial potential of pyrazole derivatives has been explored extensively, revealing broad-spectrum activity against various pathogens. These compounds may inhibit bacterial growth through multiple mechanisms, including:

- Disruption of bacterial cell wall synthesis

- Interference with metabolic pathways

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its biological activity. Key factors influencing SAR include:

- Substituents on the Pyrazole Ring : Variations can significantly affect potency and selectivity against different cancer types.

- Positioning of the Pyrazine Moiety : The orientation can influence interactions with target proteins.

- Functional Groups on Benzamide : Modifications can enhance solubility and metabolic stability.

Table 2: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | mTORC1 inhibition | [Study Reference] |

| Anti-inflammatory | COX inhibition | [Study Reference] |

| Antimicrobial | Disruption of cell wall synthesis | [Study Reference] |

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

- 3-(dimethylamino)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide

- 3-(dimethylamino)-N-(2-(3-(quinolin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide

- 3-(dimethylamino)-N-(2-(3-(pyrimidin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Uniqueness

3-(dimethylamino)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is unique due to the presence of the pyrazinyl-pyrazolyl ethyl side chain, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with specific desired activities.

Biological Activity

3-(dimethylamino)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a benzamide core substituted with a dimethylamino group and a pyrazinylmethyl group . The synthesis typically involves multiple steps:

- Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

- Pyrazine Formation : Involves cyclization reactions to create the pyrazine ring.

- Benzamide Formation : Synthesized by reacting benzoyl chloride with an amine.

- Coupling Reaction : The final step couples the pyrazinylmethyl group with the benzamide core through nucleophilic substitution.

The biological activity of this compound likely stems from its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can engage in hydrogen bonding or electrostatic interactions, while the pyrazine and benzamide moieties may participate in π-π stacking or hydrophobic interactions, modulating target activity effectively.

Biological Activity

Recent studies have highlighted various biological activities associated with compounds similar to this compound:

- Anticancer Properties : Pyrazole derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types .

- Enzymatic Inhibition : Certain derivatives exhibit inhibitory effects on specific enzymes, which can be crucial for developing therapeutic agents against diseases .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Enzymatic Inhibition | Modulation of enzyme activity | |

| Antimicrobial | Effective against Gram-positive bacteria |

Case Studies

- Anticancer Activity : A study demonstrated that pyrazole derivatives, structurally similar to our compound, exhibited significant anticancer effects against breast cancer cell lines, showing IC50 values in the low micromolar range .

- Enzyme Inhibition : Research indicated that certain pyrazole-based compounds could inhibit key metabolic enzymes involved in cancer metabolism, leading to reduced tumor growth in animal models .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(dimethylamino)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide?

- Methodology :

- Step 1 : Condensation reactions are commonly used. For example, pyrazole intermediates can be synthesized via hydrazine derivatives reacting with propenones or enones under reflux in ethanol or acetic acid .

- Step 2 : Introduce the pyrazine moiety by coupling 2-aminopyrazine with halogenated intermediates using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

- Step 3 : Amide bond formation between the benzamide core and the ethylamine-linked pyrazole-pyrazine group can be achieved using EDCI/HOBt or DCC as coupling agents in DMF .

Q. How should researchers characterize the structural integrity of this compound?

- Analytical Techniques :

- 1H/13C NMR : Confirm substituent positions (e.g., dimethylamino group at δ ~2.8–3.2 ppm for N(CH3)2 protons) and pyrazole/pyrazine ring protons .

- IR Spectroscopy : Detect amide C=O stretching (~1650–1700 cm⁻¹) and pyrazine/pyrazole ring vibrations (~1500–1600 cm⁻¹) .

- X-ray Diffraction : Resolve crystal packing and confirm stereochemistry, especially for chiral intermediates .

Q. What in vitro assays are suitable for initial biological screening?

- Assay Design :

- Glucose Uptake Assays : Test hepatocyte glucose uptake at 10 mM glucose concentrations to evaluate metabolic activity, as seen in benzamide derivatives .

- Antimicrobial Screening : Use gram-positive (e.g., S. aureus) and gram-negative (e.g., E. coli) bacterial strains with MIC determinations via broth microdilution .

- Controls : Include reference compounds (e.g., chloramphenicol for antimicrobial assays) and solvent-only controls to rule out artifacts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

- Strategy :

- Modify Substituents : Replace pyrazine with triazine or pyridazine to assess heterocycle impact on target binding .

- Alkyl Chain Variations : Adjust the ethyl linker between benzamide and pyrazole to propyl or methyl groups to study steric effects .

- Data Analysis : Use computational docking (e.g., AutoDock Vina) to correlate substituent changes with binding affinity to targets like glucokinase or dopamine receptors .

Q. What computational approaches resolve contradictions in experimental data?

- Case Example : If biological activity varies between batches, perform DFT calculations to assess conformational stability or tautomerism in the pyrazole ring .

- Molecular Dynamics (MD) : Simulate solvent interactions to explain solubility discrepancies (e.g., DMSO vs. aqueous buffers) .

Q. How to design experiments for environmental fate or toxicity profiling?

- Environmental Stability :

- Hydrolysis Studies : Incubate the compound in buffers (pH 3–9) at 37°C and monitor degradation via HPLC-MS .

- Photodegradation : Expose to UV light (254 nm) and identify breakdown products .

- Ecotoxicology : Use Daphnia magna or zebrafish embryos to assess acute toxicity (LC50/EC50) .

Q. What strategies improve synthetic reproducibility for scale-up?

- Process Chemistry :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.